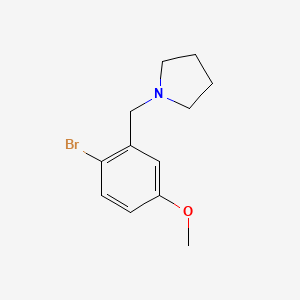

1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Description

BenchChem offers high-quality 1-(2-Bromo-5-methoxybenzyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-5-methoxybenzyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-15-11-4-5-12(13)10(8-11)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWIVDCYXFGLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234082 | |

| Record name | Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394291-43-0 | |

| Record name | Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Bromo-5-methoxybenzyl)pyrrolidine CAS number and properties

An In-depth Technical Guide to 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure, frequently incorporated into molecules designed to interact with biological systems.[1][2][3] This document details the compound's chemical identity, core physicochemical properties, a robust synthesis protocol with mechanistic insights, and its potential applications as a versatile building block for novel therapeutic agents. Safety protocols and handling guidelines are also provided to ensure its safe application in a research environment. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of new pharmacologically active compounds.

Chemical Identity and Physicochemical Properties

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a substituted aromatic amine. The structure features a central pyrrolidine ring, a saturated five-membered nitrogen heterocycle, connected via a methylene bridge to a 2-bromo-5-methoxy substituted benzene ring.[4] The presence of the bromine atom, the methoxy group, and the basic pyrrolidine nitrogen imparts specific chemical characteristics that are valuable for further chemical modification and for interaction with biological targets.

Table 1: Core Properties of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

| Property | Value | Source |

| CAS Number | 1394291-43-0 | [4] |

| IUPAC Name | 1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidine | [4] |

| Molecular Formula | C₁₂H₁₆BrNO | [4] |

| Molecular Weight | 270.17 g/mol | [4] |

| Canonical SMILES | COC1=CC=C(Br)C(CN2CCCC2)=C1 | [4] |

| InChI Key | RHWIVDCYXFGLCF-UHFFFAOYSA-N | [4] |

| LogP | 2.93 | [4] |

Synthesis and Reaction Mechanism

The synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is typically achieved through a standard nucleophilic substitution reaction. This pathway involves the N-alkylation of pyrrolidine with a suitable benzyl halide precursor, 2-bromo-5-methoxybenzyl bromide.

Causality of Experimental Design

The chosen synthetic route leverages the inherent nucleophilicity of the secondary amine in the pyrrolidine ring and the electrophilic nature of the benzylic carbon in 2-bromo-5-methoxybenzyl bromide.[1]

-

Nucleophile: Pyrrolidine is a cyclic secondary amine and acts as a potent nucleophile.[5] Its nitrogen atom readily donates its lone pair of electrons to form a new carbon-nitrogen bond.

-

Electrophile: 2-Bromo-5-methoxybenzyl bromide (CAS: 19614-12-1) is an ideal electrophile.[6] The bromine atom attached to the methylene group is a good leaving group, and the benzylic position is activated towards substitution.

-

Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This is crucial as the formation of HBr would protonate the pyrrolidine starting material, rendering it non-nucleophilic and halting the reaction.

-

Solvent: An aprotic polar solvent like dimethylformamide (DMF) is selected to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.[1]

Experimental Protocol: N-Alkylation of Pyrrolidine

Materials:

-

2-Bromo-5-methoxybenzyl bromide (CAS: 19614-12-1)

-

Pyrrolidine (CAS: 123-75-1)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-methoxybenzyl bromide (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

-

Add pyrrolidine (1.1-1.5 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to a moderately elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product using column chromatography on silica gel to yield 1-(2-bromo-5-methoxybenzyl)pyrrolidine as the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Applications in Research and Drug Development

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural products and synthetic drugs.[3][7] Its significance stems from several key features that 1-(2-bromo-5-methoxybenzyl)pyrrolidine embodies as a building block.

-

Structural Scaffolding: The non-planar, three-dimensional structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is critical for effective binding to complex biological targets like enzymes and receptors.[2]

-

Modulation of Physicochemical Properties: The basic nitrogen of the pyrrolidine ring can be protonated at physiological pH, which can improve aqueous solubility and allow for the formation of ionic interactions with biological targets.[2]

-

Versatility for Analogue Synthesis: The aryl bromide in 1-(2-bromo-5-methoxybenzyl)pyrrolidine is a versatile functional group. It serves as a handle for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of structure-activity relationships (SAR).

-

Potential Therapeutic Areas: Derivatives of substituted pyrrolidines have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][8] Specifically, compounds with similar structural motifs have shown promise as potential anticancer agents.[1]

Structure-Application Relationship Diagram

Caption: Relationship between structural features and potential applications.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for 1-(2-bromo-5-methoxybenzyl)pyrrolidine is not publicly available, a hazard assessment can be made based on structurally related compounds such as bromo-methoxy-benzaldehydes and benzoic acids.[9][10] The primary hazards are expected to be skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[9][10]

Precautionary Measures and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or aerosols.[9][11] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment:

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from strong oxidizing agents.

First Aid and Emergency Procedures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Disposal

Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste. This typically involves disposal via an approved hazardous waste management facility.

Conclusion

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a valuable chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, relying on well-established chemical principles. The compound's structure, featuring a privileged pyrrolidine scaffold and a functionalized aromatic ring, makes it an excellent starting point for the development of diverse chemical libraries aimed at identifying novel therapeutic agents. Adherence to strict safety and handling protocols is essential when working with this and structurally related compounds to ensure a safe research environment.

References

-

1-(2-bromo-5-methoxybenzoyl)pyrrolidine - C12H14BrNO2 . Chemspace. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines . PubMed Central (PMC). [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines . MDPI. [Link]

-

Pyrrolidine . Wikipedia. [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones . PubMed Central (PMC). [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology . PubMed Central (PMC). [Link]

-

Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists . National Institutes of Health (NIH). [Link]

-

Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents . PubMed Central (PMC). [Link]

-

Pyrrolidine-based marketed drugs . ResearchGate. [Link]

-

Showing Compound 2-Pyrrolidinone (FDB000741) . FooDB. [Link]

Sources

- 1. Buy 2-(5-Bromo-2-methoxybenzyl)pyrrolidine [smolecule.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Profile of a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the meticulous characterization of novel chemical entities is paramount. It is this foundational knowledge that underpins successful drug development, from optimizing synthesis and formulation to understanding metabolic fate and ensuring regulatory compliance. This guide provides a comprehensive technical overview of the physicochemical properties of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, a substituted benzylpyrrolidine that holds potential as a versatile building block in the synthesis of more complex molecules.

Our approach in this document is to move beyond a simple recitation of data. We will delve into the "why" behind the observed characteristics, grounding our discussion in the principles of physical organic chemistry. By understanding the interplay of the brominated aromatic ring, the methoxy ether, and the basic pyrrolidine moiety, we can build a predictive and practical understanding of this compound's behavior. This guide is structured to provide both a high-level summary for quick reference and detailed experimental protocols for hands-on application.

Molecular Identity and Structural Elucidation

At its core, 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring N-substituted with a 2-bromo-5-methoxybenzyl group. This unique combination of a flexible, basic aliphatic heterocycle and a sterically hindered, electron-rich aromatic ring dictates its chemical personality.

| Identifier | Value | Source |

| IUPAC Name | 1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidine | [1] |

| CAS Number | 1394291-43-0 | [1] |

| Molecular Formula | C₁₂H₁₆BrNO | [1][2] |

| Molecular Weight | 270.17 g/mol | [1][2] |

| Canonical SMILES | COC1=CC=C(Br)C(CN2CCCC2)=C1 | [1] |

| InChI Key | RHWIVDCYXFGLCF-UHFFFAOYSA-N | [1] |

Predicted and Analogous Physicochemical Properties

Direct experimental data for all physicochemical properties of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is not extensively published. However, by examining its constituent parts and closely related analogs, we can establish a reliable profile.

| Property | Predicted/Analogous Value | Rationale and Context |

| Melting Point | Likely a low-melting solid or oil | The precursor, 2-Bromo-5-methoxybenzyl bromide, has a melting point of 90-95 °C.[3][4] The addition of the pyrrolidine group may lower the melting point due to a disruption of crystal lattice packing. |

| Boiling Point | > 200 °C (at atmospheric pressure) | Pyrrolidine has a boiling point of 87-88 °C.[5][6] The significantly larger and heavier benzyl group will substantially increase the boiling point. For a related compound, 5-Bromo-2-methoxypyridine, the boiling point is 80 °C at a reduced pressure of 12 mmHg.[7] |

| Density | ~1.3-1.4 g/mL | The presence of the heavy bromine atom will lead to a density significantly greater than that of water. For comparison, 5-Bromo-2-methoxypyridine has a density of 1.453 g/mL at 25 °C.[7] |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); sparingly soluble in water. | The lipophilic benzyl bromide portion and the pyrrolidine ring suggest good solubility in non-polar to moderately polar organic solvents.[8] The tertiary amine can be protonated, which would increase its aqueous solubility at acidic pH. |

| LogP | 2.93 | [1] This value indicates a moderate degree of lipophilicity, suggesting the compound will preferentially partition into organic phases over aqueous phases. |

| pKa | ~9-10 | The pKa of the conjugate acid of pyrrolidine is 11.27.[6][9] The electron-withdrawing inductive effect of the benzyl group will slightly decrease the basicity of the pyrrolidine nitrogen, resulting in a lower pKa. |

Synthesis and Chemical Reactivity

The primary route for the synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is through nucleophilic substitution.

Caption: Synthetic pathway for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

This reaction involves the alkylation of pyrrolidine with 2-bromo-5-methoxybenzyl bromide.[10] The use of an aprotic solvent like dimethylformamide (DMF) and a non-nucleophilic base such as potassium carbonate is typical to facilitate the reaction and neutralize the HBr byproduct.

Key Reactivity Insights:

-

The Pyrrolidine Nitrogen: This is the primary site of basicity and nucleophilicity. It can be readily protonated by acids to form a water-soluble salt.

-

The Aryl Bromide: The bromine atom on the aromatic ring is a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This makes the molecule a valuable intermediate for building more complex structures.

-

The Benzyl Position: The methylene bridge between the aromatic ring and the pyrrolidine is susceptible to oxidation under harsh conditions.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): Expect three signals in the aromatic region (~6.5-7.5 ppm). The bromine and methoxy groups will influence their chemical shifts and coupling patterns. Based on the substitution pattern, one would expect a doublet, a singlet (or a narrowly split doublet), and a doublet of doublets.

-

Methoxy Protons (3H): A sharp singlet at approximately 3.8 ppm is anticipated for the -OCH₃ group.[11]

-

Benzylic Protons (2H): A singlet around 3.5-4.0 ppm corresponding to the CH₂ group connecting the aromatic ring to the pyrrolidine.

-

Pyrrolidine Protons (8H): Two multiplets in the aliphatic region (~1.5-3.0 ppm), corresponding to the four methylene groups of the pyrrolidine ring.

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (~110-160 ppm). The carbon attached to the bromine will be shifted upfield, while the carbon attached to the methoxy group will be shifted significantly downfield.

-

Methoxy Carbon (1C): A signal around 55-60 ppm.

-

Benzylic Carbon (1C): A signal in the range of 50-60 ppm.

-

Pyrrolidine Carbons (4C): Four signals in the aliphatic region (~20-55 ppm).

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C-O stretching (ether): A strong, characteristic peak around 1250 cm⁻¹.

-

C-N stretching: A peak in the 1020-1250 cm⁻¹ region.

-

Aromatic C=C bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. A key fragmentation pathway would be the cleavage of the benzyl-pyrrolidine bond, leading to a stable iminium cation and a bromomethoxybenzyl radical. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) will be evident in the molecular ion and any bromine-containing fragments.

Analytical Methodologies: Ensuring Purity and Stability

The robust analysis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is critical for its use in further synthetic steps.

Chromatographic Purity Assessment

A standard method for assessing the purity of this compound would involve Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Step-by-Step Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

Causality: The C18 column provides a non-polar stationary phase suitable for retaining the lipophilic molecule. The acidic modifier in the mobile phase ensures the tertiary amine is protonated, leading to sharper peaks and better chromatography. A gradient elution is necessary to separate the main compound from potential impurities with different polarities.

Stability Assessment

For drug development purposes, understanding the stability of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is crucial. Forced degradation studies can identify potential degradation pathways.

Caption: Workflow for a forced degradation stability study.

Protocol Overview:

-

Prepare solutions of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

-

Incubate the solutions for a defined period.

-

At specified time points, analyze the samples by the developed HPLC method.

-

Monitor for a decrease in the main peak area and the appearance of new peaks (degradants).

-

Characterize any significant degradants using HPLC-MS.

Trustworthiness: This systematic approach, guided by ICH principles, ensures that the stability-indicating nature of the analytical method is validated and provides a comprehensive understanding of the compound's degradation profile.[12][13]

Handling, Storage, and Safety Considerations

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light.

-

Safety: While specific toxicity data for this compound is not available, it should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. The precursor, 5-Bromo-2-methoxybenzaldehyde, is listed as harmful if swallowed.[14]

Conclusion

1-(2-Bromo-5-methoxybenzyl)pyrrolidine presents a fascinating profile for the medicinal chemist. Its physicochemical characteristics, driven by the interplay of its constituent functional groups, make it a moderately lipophilic, basic compound with clear handles for further synthetic elaboration. While a complete experimental dataset is yet to be published, this guide has synthesized available data from analogous structures and established principles to provide a robust working profile. The outlined analytical methodologies provide a clear path for ensuring its quality and understanding its stability, paving the way for its confident application in research and development.

References

- Pyrrolidine Five Chongqing Chemdad Co. ,Ltd. (n.d.). Pyrrolidine.

-

Wikipedia. (2023). Pyrrolidine. Retrieved from [Link]

-

Protheragen. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

-

Chemspace. (n.d.). 1-(2-bromo-5-methoxybenzoyl)pyrrolidine. Retrieved from [Link]

- Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.

-

PubChem. (n.d.). 1-(2-Methoxyphenoxy)pyrrolidine. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

-

ACS Publications. (2000). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (2021). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Retrieved from [Link]

-

SciSpace. (n.d.). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Retrieved from [Link]

-

ResearchGate. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

ResearchGate. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. Retrieved from [Link]

-

MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide. Retrieved from [Link]

-

Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

-

Charles River. (n.d.). Stability Testing of Biopharmaceutical Products. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Science and Innovation. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Retrieved from [Link]

-

ACS Publications. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics. Retrieved from [Link]

-

ACG Publications. (2023). Records of Natural Products-SI. Retrieved from [Link]

-

ResearchGate. (2019). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 864418-18-8|1-(5-Bromo-2-methoxybenzyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 3. H64963.14 [thermofisher.com]

- 4. 2-溴-5-甲氧基溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyrrolidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. 5-ブロモ-2-メトキシピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. scispace.com [scispace.com]

- 10. Buy 2-(5-Bromo-2-methoxybenzyl)pyrrolidine [smolecule.com]

- 11. 5-BROMO-2-METHOXYBENZYL ALCOHOL(80866-82-6) 1H NMR [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 14. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(2-Bromo-5-methoxybenzyl)pyrrolidine molecular structure and weight

An In-depth Technical Guide to 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only and does not constitute professional advice. All laboratory work should be conducted by qualified personnel in compliance with established safety protocols.

Introduction

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a substituted heterocyclic compound featuring a pyrrolidine ring N-substituted with a brominated and methoxylated benzyl group. The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and drug candidates, including nicotine and various racetam compounds.[1] The specific substitution pattern on the benzyl ring—containing a bromine atom and a methoxy group—offers multiple points for further chemical modification and introduces specific steric and electronic properties that can be exploited in drug design. This guide provides a comprehensive technical overview of its molecular characteristics, a robust synthesis protocol, and an exploration of its potential applications grounded in the established significance of its structural components.

Molecular Structure and Physicochemical Properties

The structural foundation of this molecule is the covalent bond between the secondary amine of the pyrrolidine ring and the benzylic carbon of the 2-bromo-5-methoxybenzyl group.

Chemical Structure

The molecule's architecture is defined by the pyrrolidine nitrogen acting as a nucleophile to displace a leaving group from the benzylic position of a 2-bromo-5-methoxybenzyl precursor.

Figure 1: Molecular structure of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Physicochemical Data

The properties listed below are essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BrNO | [2] |

| Molecular Weight | 270.17 g/mol | [2] |

| Appearance | Predicted to be a solid or oil at room temperature. | |

| InChI Key | SKWVUHCHLUKKBT-UHFFFAOYSA-N (Isomer) | [2] |

| Canonical SMILES | COC1=CC(Br)=C(C=C1)CN2CCCC2 |

Table 1: Key Physicochemical Properties. Note: Data for the isomeric compound 2-(5-Bromo-2-methoxybenzyl)pyrrolidine is used for the formula and weight, as they are identical.

Synthesis and Characterization

The synthesis of N-benzyl amines is a cornerstone of organic chemistry. For 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, reductive amination represents a highly efficient and reliable synthetic strategy. This method is chosen for its high atom economy and the direct formation of the target C-N bond from readily available precursors.

Synthetic Workflow

The process begins with the formation of an iminium ion intermediate from the condensation of an aldehyde and a secondary amine, which is then reduced in situ to the target tertiary amine.

Figure 2: Workflow for synthesis via reductive amination.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through clear checkpoints and standard analytical verification steps.

Reagents & Equipment:

-

2-Bromo-5-methoxybenzaldehyde (Precursor)

-

Pyrrolidine (Secondary Amine)[1]

-

Sodium Borohydride (NaBH₄) (Reducing Agent)

-

Methanol (Solvent)

-

Dichloromethane (DCM) (Extraction Solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) (Drying Agent)

-

Standard glassware, magnetic stirrer, ice bath

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-bromo-5-methoxybenzaldehyde in methanol (approx. 0.2 M concentration).

-

Iminium Formation: Add 1.2 equivalents of pyrrolidine to the solution. Stir the mixture at room temperature for 1 hour.

-

Causality: The excess pyrrolidine ensures complete consumption of the limiting aldehyde. The reaction progress can be monitored by TLC, observing the disappearance of the aldehyde spot.

-

-

Reduction: Cool the flask in an ice bath to 0°C. Cautiously add 1.5 equivalents of sodium borohydride in small portions over 15-20 minutes.

-

Causality: The portion-wise addition at low temperature controls the exothermic reaction and prevents side reactions.

-

-

Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours or until TLC analysis indicates the absence of the iminium intermediate.

-

Work-up: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Partition the remaining residue between DCM and a saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Validation: Combine the pure fractions (identified by TLC) and remove the solvent to yield the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound.

Potential Applications and Research Context

While specific biological data for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is not widely published, its structural components suggest significant potential in drug discovery.

-

Central Nervous System (CNS) Agents: The pyrrolidine ring is a key feature in nootropic racetam compounds.[1] Furthermore, structurally related cyclized phenethylamines, such as 2C-B-PYR, are potent serotonin 5-HT₂A and 5-HT₂C receptor agonists, highlighting the potential for this scaffold to interact with CNS targets.[3]

-

Oncology: Pyrrolidine derivatives have demonstrated promising anticancer activity, showing selective toxicity against cancer cell lines.[2] The bromo-aromatic moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the rapid synthesis of diverse compound libraries to probe structure-activity relationships.

-

Scaffold for Library Synthesis: The bromine atom on the aromatic ring is a key functional group for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This allows the molecule to serve as an intermediate for creating more complex derivatives with tailored properties for specific biological targets.

Safety, Handling, and Disposal

Safe handling is paramount. The hazard profile should be assumed based on the reactive components and general principles for novel compounds.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[4]

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[5] In case of exposure, rinse the affected area with copious amounts of water and seek medical attention.[4]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

-

Disposal: Dispose of chemical waste and contaminated materials through an approved waste disposal contractor, in accordance with local and national regulations.

References

-

Chemspace. (n.d.). 1-(2-bromo-5-methoxybenzoyl)pyrrolidine. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]

-

Wikipedia. (n.d.). 2C-B-PYR. Retrieved from [Link]

- Google Patents. (1998). Process for producing 2-bromo-5-methoxybenzyl bromide.

-

FooDB. (2010). Showing Compound 2-Pyrrolidinone (FDB000741). Retrieved from [Link]

-

Angene. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

-

Gsrs. (n.d.). 2-BROMO-5-METHOXYBENZYL BROMIDE. Retrieved from [Link]

-

Inskye pharma. (n.d.). (E)-2-bromo-6-(3-(pyrrolidin-1-yl)-1-ρ-tolylprop-1-enyl)pyridine. Retrieved from [Link]

Sources

synthesis pathways for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

An In-Depth Technical Guide to the Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Abstract

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a substituted benzylpyrrolidine that serves as a valuable scaffold and intermediate in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring, a methoxy group, and a bromine atom, offers multiple points for further chemical modification, making it a versatile building block for creating diverse molecular libraries. The presence of the pyrrolidine motif is significant, as this heterocycle is a core component in numerous biologically active compounds, including those with anticancer and central nervous system activities.[1][2] This guide provides a comprehensive technical overview of the primary synthetic pathways to this target molecule, designed for researchers and professionals in organic synthesis and drug discovery. We will dissect two robust and field-proven strategies: Reductive Amination and Nucleophilic Substitution (N-Alkylation) . Each pathway is detailed with step-by-step protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal route based on available precursors, scale, and strategic objectives.

Introduction

The synthesis of complex organic molecules is the bedrock of modern pharmaceutical development. The target compound, 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, represents a key intermediate whose structural features are strategically positioned for subsequent diversification, for example, through cross-coupling reactions at the bromine-substituted position. This guide offers an in-depth exploration of its synthesis, moving beyond simple procedural lists to explain the causality behind experimental choices, thereby providing a self-validating framework for laboratory application.

Molecular Identity:

-

IUPAC Name: 1-[(2-Bromo-5-methoxyphenyl)methyl]pyrrolidine[3]

-

Molecular Formula: C₁₂H₁₆BrNO

-

Molecular Weight: 270.17 g/mol [1]

-

CAS Number: 1394291-43-0[3]

We will explore two distinct and strategically different synthetic paradigms for its construction, each beginning from readily accessible starting materials.

Synthesis Pathway I: Reductive Amination

This pathway constructs the target molecule by forming the benzylic carbon-nitrogen bond through the reductive amination of a carbonyl precursor, 2-bromo-5-methoxybenzaldehyde, with pyrrolidine. This is a powerful and widely used transformation in organic chemistry due to its high efficiency and broad substrate scope.[4][5]

Strategic Overview

The core of this strategy is the reaction between an aldehyde and a secondary amine to form an intermediate iminium ion, which is then reduced in situ by a hydride-donating reagent to yield the final tertiary amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is critical as it is selective for the iminium ion and will not reduce the starting aldehyde.

Workflow for Reductive Amination

Caption: Overall workflow for the synthesis via the reductive amination pathway.

Part 1: Synthesis of Precursor (2-Bromo-5-methoxybenzaldehyde)

The commercial availability of 2-bromo-5-methoxybenzaldehyde can vary, making its efficient synthesis a crucial first step.[6] A reliable method starts from the readily available p-bromoanisole.

Experimental Protocol: Formylation of p-Bromoanisole

This procedure utilizes a Friedel-Crafts-type formylation reaction to introduce the aldehyde group ortho to the activating methoxy substituent.[7]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve p-bromoanisole (15 g, 0.08 mol) in 350 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 30 g, 0.16 mol) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. The solution will typically turn a deep color.

-

Formylating Agent Addition: After stirring for 10 minutes, add 1,1-dichloromethyl methyl ether (12.7 g, 0.088 mol) dropwise, maintaining the temperature between 0-10 °C.

-

Reaction Monitoring: Stir the reaction for 90 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker containing 400 mL of a saturated sodium bicarbonate solution and crushed ice.

-

Extraction & Wash: Separate the organic layer. Extract the aqueous phase with DCM (2 x 100 mL). Combine the organic layers and wash with saturated sodium chloride (brine), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

-

Purification: The resulting crude solid, 5-bromo-2-methoxybenzaldehyde, can be purified by recrystallization or column chromatography to yield the final product.[7]

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| p-Bromoanisole | 187.04 | 15.0 g | 1.0 |

| Titanium Tetrachloride | 189.68 | 17.4 mL | 2.0 |

| 1,1-Dichloromethyl methyl ether | 114.96 | 12.7 g | 1.1 |

| Dichloromethane | - | 350 mL | - |

| Typical Yield | 215.04 (Product) | ~16.4 g (95%) |

Part 2: Core Reaction (Reductive Amination)

With the aldehyde precursor in hand, the final C-N bond is formed.

Experimental Protocol: Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

-

Reaction Setup: To a solution of 2-bromo-5-methoxybenzaldehyde (10.0 g, 46.5 mmol) in 200 mL of 1,2-dichloroethane (DCE) in a round-bottom flask, add pyrrolidine (3.6 g, 51.2 mmol, 1.1 equiv.).

-

Iminium Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 14.8 g, 69.8 mmol, 1.5 equiv.) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate. Stir for 30 minutes until gas evolution ceases.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2-Bromo-5-methoxybenzaldehyde | 215.04 | 10.0 g | 1.0 |

| Pyrrolidine | 71.12 | 3.6 g | 1.1 |

| Sodium Triacetoxyborohydride | 211.94 | 14.8 g | 1.5 |

| 1,2-Dichloroethane | - | 200 mL | - |

| Typical Yield | 270.17 (Product) | ~10.6 g (84%) |

Synthesis Pathway II: Nucleophilic Substitution (N-Alkylation)

This alternative and highly efficient pathway involves the direct alkylation of pyrrolidine with a reactive benzyl halide, 2-bromo-5-methoxybenzyl bromide. This is a classic SN2 reaction and is often preferred for its simplicity, especially if the benzyl bromide precursor is readily available.

Strategic Overview

The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. The reaction is typically facilitated by a non-nucleophilic base to neutralize the HBr generated, driving the reaction to completion.

Workflow for N-Alkylation

Caption: Overall workflow for the synthesis via the N-alkylation pathway.

Part 1: Availability of Precursor (2-Bromo-5-methoxybenzyl bromide)

A significant advantage of this pathway is the commercial availability of 2-bromo-5-methoxybenzyl bromide from various chemical suppliers.[8][9] This allows researchers to bypass precursor synthesis, saving time and resources. However, should a synthesis be required, a reliable method exists starting from 3-methylanisole.[10]

Part 2: Core Reaction (N-Alkylation)

This protocol is based on a well-established method for the N-alkylation of amines with benzyl halides.[1]

Experimental Protocol: Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

-

Reaction Setup: In a round-bottom flask, combine 2-bromo-5-methoxybenzyl bromide (10.0 g, 35.7 mmol), pyrrolidine (3.0 g, 42.8 mmol, 1.2 equiv.), and anhydrous potassium carbonate (K₂CO₃, 7.4 g, 53.6 mmol, 1.5 equiv.) in 100 mL of anhydrous dimethylformamide (DMF).

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 400 mL of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash thoroughly with water (to remove DMF) and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oil can be purified by flash column chromatography to yield the final product.

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2-Bromo-5-methoxybenzyl bromide | 279.96 | 10.0 g | 1.0 |

| Pyrrolidine | 71.12 | 3.0 g | 1.2 |

| Potassium Carbonate | 138.21 | 7.4 g | 1.5 |

| Dimethylformamide | - | 100 mL | - |

| Typical Yield | 270.17 (Product) | ~8.7 g (90%) |

Comparative Analysis of Synthesis Pathways

The choice between Reductive Amination and N-Alkylation depends on several practical and strategic factors.

| Feature | Pathway I: Reductive Amination | Pathway II: N-Alkylation | Rationale & Expert Insights |

| Key Precursor | 2-Bromo-5-methoxybenzaldehyde | 2-Bromo-5-methoxybenzyl bromide | The benzyl bromide is generally more accessible commercially, which can make Pathway II more direct for many labs. |

| Number of Steps | 2 (if aldehyde is synthesized) | 1 (if bromide is purchased) | Pathway II offers a shorter route, reducing overall synthesis time and potential for material loss. |

| Reagent Toxicity | Uses borohydride reagents. | Uses DMF (a potential reprotoxin). | Both pathways have hazards. STAB is relatively safe to handle, while DMF requires careful handling in a fume hood. |

| Scalability | Good. Reductive aminations are common in industrial processes. | Excellent. SN2 reactions are robust and generally scale well. Exotherm control may be needed. | Both methods are scalable, but the simplicity and high yield of N-alkylation often make it more attractive for larger quantities. |

| Overall Yield | High (typically >80% for amination step) | Very High (often >90%) | The N-alkylation route frequently provides a higher overall yield due to fewer steps and high reaction efficiency. |

| Atom Economy | Moderate | High | The N-alkylation is more atom-economical as the primary byproduct is KBr and H₂O from the base. |

Conclusion

Two highly effective and reliable synthetic pathways to 1-(2-Bromo-5-methoxybenzyl)pyrrolidine have been presented.

-

Pathway II (N-Alkylation) is the recommended route for most laboratory applications due to its operational simplicity, shorter synthesis time (assuming commercial availability of the benzyl bromide precursor), and typically higher yield.

-

Pathway I (Reductive Amination) serves as an excellent and robust alternative, particularly when 2-bromo-5-methoxybenzaldehyde is more readily available than the corresponding benzyl bromide, or when specific reaction conditions preclude the use of alkyl halides.

Both methodologies provide access to this versatile building block, empowering researchers and drug development professionals to advance their discovery programs by creating novel and complex molecular architectures.

References

- Process for producing 2-bromo-5-methoxybenzyl bromide.

- 2-Bromo-5-methoxybenzyl bromide | 19614-12-1. Biosynth.

- 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis. ChemicalBook.

- Buy 2-(5-Bromo-2-methoxybenzyl)pyrrolidine. Smolecule.

- Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com.

- Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com.

- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO.

- Synthesis process of 2-bromo-5-methoxybenzoic acid.

- Synthetic method of 2-bromo-5-methoxybenzoic acid.

- 2-Bromo-5-methoxybenzyl bromide 97. Sigma-Aldrich.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.

- 2-Bromo-5-methoxybenzaldehyde | CAS 7507-86-0. Santa Cruz Biotechnology.

- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl

- BJOC - Search Results. Beilstein Journals.

- 1-[(2-Bromo-5-methoxyphenyl)methyl]pyrrolidine. Fluorochem.

- Application Notes and Protocols for Pyrrolidine Synthesis via Reductive Amin

- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.

- Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone. Green Chemistry (RSC Publishing).

Sources

- 1. Buy 2-(5-Bromo-2-methoxybenzyl)pyrrolidine [smolecule.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scbt.com [scbt.com]

- 7. prepchem.com [prepchem.com]

- 8. biosynth.com [biosynth.com]

- 9. 2-ブロモ-5-メトキシベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth protocols and interpretative insights for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a substituted benzylamine derivative with potential applications in medicinal chemistry and materials science. The presence of a brominated aromatic ring, a methoxy group, and a pyrrolidine moiety gives rise to a unique spectroscopic fingerprint. Accurate characterization of this molecule is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide will detail the theoretical basis and practical application of key spectroscopic techniques for the unambiguous identification of this compound.

The synthesis of related structures, such as 2-(5-Bromo-2-methoxybenzyl)pyrrolidine, typically involves the reaction of a substituted benzyl bromide with pyrrolidine.[1] A similar synthetic strategy can be envisioned for the target molecule, starting from 2-bromo-5-methoxybenzyl bromide.[2][3] The structural confirmation of the final product relies heavily on the spectroscopic methods detailed herein.

Predicted Spectroscopic Data

Based on the structure of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine and data from analogous compounds, a prediction of the key spectroscopic features can be made.

Table 1: Predicted Spectroscopic Data for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

| Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~6.7-7.4 ppm; Methoxy protons: ~3.8 ppm; Benzyl protons: ~3.6 ppm; Pyrrolidine protons: ~1.8, ~2.5 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~113-160 ppm; Methoxy carbon: ~55 ppm; Benzyl carbon: ~60 ppm; Pyrrolidine carbons: ~23, ~54 ppm |

| IR | Wavenumber (cm⁻¹) | C-H (aromatic): ~3000-3100; C-H (aliphatic): ~2850-2950; C-O (ether): ~1020-1050, ~1240-1260; C-N (amine): ~1020-1250; C-Br: ~500-600 |

| MS (EI) | m/z | Molecular Ion (M⁺): ~270/272 (due to ⁷⁹Br/⁸¹Br isotopes); Key Fragments: iminium ion, tropylium-type ions |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.

Protocol for NMR Data Acquisition:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

Diagram of the IR (ATR) Experimental Workflow:

Caption: Workflow for IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Protocol for MS Data Acquisition (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) is expected.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. For N-benzyl derivatives, the formation of an iminium cation is a significant fragmentation pathway.[7]

-

Diagram of the Mass Spectrometry (EI) Workflow:

Caption: Workflow for Mass Spectrometry (EI) analysis.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers can confidently verify the identity and purity of their synthesized compound. The predicted spectroscopic data serves as a valuable reference for comparison with experimental results.

References

-

SpectraBase. (n.d.). 2-(2-Methylbenzyl)pyrrolidine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

G. G., Koutentis, P. A., & Loukas, V. (2013). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 18(9), 10582-10601. [Link]

-

Global Substance Registration System. (n.d.). 2-BROMO-5-METHOXYBENZYL BROMIDE. Retrieved from [Link]

-

Chen, J., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1023. [Link]

-

DeRuiter, J., et al. (2018). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Forensic Chemistry, 11, 100-110. [Link]

-

Krasavin, M., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493. [Link]

-

Chemspace. (n.d.). 1-(2-bromo-5-methoxybenzoyl)pyrrolidine. Retrieved from [Link]

-

Palfey, B. A., & Klinman, J. P. (1993). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. Biochemistry, 32(9), 2367-2373. [Link]

-

Li, G., et al. (2019). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 32(1), 43-48. [Link]

-

Shukla, R., et al. (2004). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 116(3), 129-135. [Link]

-

Jourdan, F., et al. (2014). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE, 9(1), e84882. [Link]

-

Bähn, S., et al. (2011). Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. Angewandte Chemie International Edition, 50(44), 10474-10477. [Link]

-

Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 726-730. [Link]

-

Martínez-Urbina, M. A., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 24. [Link]

-

SpectraBase. (n.d.). (5S)-1-benzyl-5-(2-methoxybenzoyl)pyrrolidin-2-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. Buy 2-(5-Bromo-2-methoxybenzyl)pyrrolidine [smolecule.com]

- 2. biosynth.com [biosynth.com]

- 3. 2-Bromo-5-methoxybenzyl bromide 97 19614-12-1 [sigmaaldrich.com]

- 4. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Activities of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The pyrrolidine ring is a privileged scaffold, a cornerstone in the architecture of numerous biologically active compounds due to its unique three-dimensional structure and capacity for stereochemical diversity.[1][2] This guide focuses on a specific, yet under-explored derivative: 1-(2-Bromo-5-methoxybenzyl)pyrrolidine . While direct, extensive research on this particular molecule is nascent, its structural motifs—a pyrrolidine ring, a brominated aromatic system, and a methoxy group—suggest a high probability of significant biological activity. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the theoretical framework and practical methodologies to unlock the therapeutic potential of this promising compound. We will delve into its plausible biological activities, drawing inferences from structurally related molecules, and provide a comprehensive, step-by-step guide for its synthesis and biological evaluation.

The Molecule in Focus: Structure and Rationale for Investigation

1.1. Chemical Structure and Properties

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is an organic compound featuring a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) attached via a methylene bridge to a substituted benzene ring. The key structural features are:

-

Pyrrolidine Moiety: A versatile scaffold known to impart favorable pharmacokinetic properties and to serve as a key interacting element with various biological targets.[3][4]

-

2-Bromo-5-methoxybenzyl Group: The electronic and steric properties of the bromo and methoxy substituents on the benzyl ring are critical. The bromine atom can participate in halogen bonding, a significant interaction in ligand-protein binding, while the methoxy group can influence solubility and metabolic stability.[5]

The synthesis of this compound can be approached through several established organic chemistry routes. A common method involves the nucleophilic substitution of a benzyl halide with pyrrolidine.

1.2. Rationale for Biological Investigation

The impetus for investigating 1-(2-Bromo-5-methoxybenzyl)pyrrolidine stems from the well-documented and diverse biological activities of pyrrolidine-containing molecules.[1][3][4][6][7][8] These activities span a wide therapeutic spectrum, including:

-

Anticancer: Many pyrrolidine derivatives exhibit potent cytotoxic effects against various cancer cell lines.[2][5]

-

Antimicrobial: The pyrrolidine scaffold is found in numerous natural and synthetic compounds with antibacterial and antifungal properties.[3][9]

-

Central Nervous System (CNS) Activity: Pyrrolidine derivatives have shown promise as anticonvulsant, antidepressant, and neuroprotective agents.[6]

Structurally similar compounds, such as 2-(5-Bromo-2-methoxybenzyl)pyrrolidine, have been noted for their potential anticancer and antimicrobial activities.[5] Furthermore, other benzyl-substituted pyrrolidines have demonstrated significant biological effects. For instance, a benzimidazole derivative with a trimethoxybenzyl group and a pyrrolidine moiety was found to inhibit the growth of human prostate cancer cells.[10] These precedents strongly suggest that 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a compelling candidate for biological screening.

Postulated Biological Activities and Mechanistic Hypotheses

Based on the structural analysis and a review of related compounds, we hypothesize that 1-(2-Bromo-5-methoxybenzyl)pyrrolidine may exhibit the following biological activities:

2.1. Anticancer Activity

-

Hypothesis: The compound may induce apoptosis or inhibit cell proliferation in cancer cell lines. The bromophenyl group could facilitate interactions with specific enzymatic pockets, while the pyrrolidine moiety contributes to overall binding affinity.

-

Potential Mechanisms:

-

Tubulin Polymerization Inhibition: Similar to other benzyl-substituted heterocycles, it might interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

-

Kinase Inhibition: The molecule could act as an inhibitor of protein kinases that are often dysregulated in cancer.

-

DNA Intercalation or Alkylation: While less common for this structural class, the reactive nature of the benzyl bromide precursor suggests that the final compound might retain some ability to interact with DNA.

-

2.2. Antimicrobial Activity

-

Hypothesis: The compound may exhibit inhibitory activity against a range of bacterial and/or fungal pathogens.

-

Potential Mechanisms:

-

Enzyme Inhibition: It could target essential microbial enzymes, such as DNA gyrase or topoisomerase IV, which have been identified as targets for other pyrrolidine derivatives.[4][7]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the molecule may allow it to intercalate into and disrupt the microbial cell membrane.

-

2.3. Neurological Activity

-

Hypothesis: The compound may modulate the activity of receptors or enzymes in the central nervous system.

-

Potential Mechanisms:

-

Serotonin Receptor Modulation: The 2,5-dimethoxyphenyl moiety is a known pharmacophore for serotonin 5-HT2A receptor agonists.[11][12] The 2-bromo-5-methoxy substitution pattern on our target molecule bears resemblance to this, suggesting a potential interaction with serotonin receptors.

-

Ion Channel Blockade: Pyrrolidine derivatives have been shown to interact with various ion channels, which could lead to anticonvulsant or other neurological effects.

-

A Proposed Research Workflow for Biological Evaluation

To systematically investigate the potential biological activities of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, a multi-tiered approach is recommended.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Buy 2-(5-Bromo-2-methoxybenzyl)pyrrolidine [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. rua.ua.es [rua.ua.es]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Bromo-5-methoxybenzyl)pyrrolidine and its Derivatives: Synthesis, Analogs, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-bromo-5-methoxybenzyl)pyrrolidine, a versatile scaffold for chemical exploration. While specific literature on this exact molecule is limited, this document consolidates information on the synthesis of its key precursors, outlines a robust, scientifically-grounded protocol for its preparation, and explores potential avenues for the development of novel derivatives. By examining the known biological activities of structurally related benzylpyrrolidines and other pyrrolidine-containing compounds, this guide offers insights into the potential therapeutic applications of this chemical class, particularly in the areas of oncology, infectious diseases, and neuroscience. The content herein is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging the 1-(2-bromo-5-methoxybenzyl)pyrrolidine core for the discovery of new chemical entities.

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can effectively present substituents for interaction with biological targets.[1] The stereochemical complexity of substituted pyrrolidines further enhances their utility in medicinal chemistry, allowing for the fine-tuning of pharmacological activity.[2] Derivatives of pyrrolidine have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects.[3][4] The incorporation of a substituted benzyl group onto the pyrrolidine nitrogen introduces additional opportunities for modulating a compound's physicochemical properties and target interactions. The specific substituent pattern of a 2-bromo-5-methoxybenzyl group offers a unique combination of steric and electronic features that can be exploited in drug design.

Synthesis of the Core Scaffold: 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

The synthesis of 1-(2-bromo-5-methoxybenzyl)pyrrolidine can be logically approached through a multi-step sequence starting from readily available precursors. While a direct, published synthesis for this specific molecule is not available, the following pathway is proposed based on established and reliable organic chemistry transformations.

Synthesis of the Key Precursor: 2-Bromo-5-methoxybenzaldehyde

The critical starting material for the synthesis of the target scaffold is 2-bromo-5-methoxybenzaldehyde. A plausible and documented synthetic route to this intermediate begins with the bromination of m-methoxybenzoic acid.[5]

Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic Acid [5]

-

Materials: m-Methoxybenzoic acid, halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform), brominating reagent (e.g., N-bromosuccinimide, bromine), bromination initiator (e.g., red phosphorus), cocatalyst (e.g., potassium bromide), and sulfuric acid.

-

Procedure:

-

Dissolve m-methoxybenzoic acid in the chosen halogenated hydrocarbon solvent in a suitable reaction vessel.

-

Add the bromination initiator, cocatalyst, and sulfuric acid to the solution.

-

Introduce the brominating reagent portion-wise while maintaining the reaction temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

-

Upon completion, quench the reaction by pouring the mixture into ice water.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain 2-bromo-5-methoxybenzoic acid.

-

The resulting 2-bromo-5-methoxybenzoic acid can then be converted to 2-bromo-5-methoxybenzaldehyde. This transformation typically involves the reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde. Alternatively, direct conversion methods can be employed.

Conversion to 2-Bromo-5-methoxybenzyl Bromide

The aldehyde functional group of 2-bromo-5-methoxybenzaldehyde can be readily converted to a benzyl bromide, a reactive electrophile suitable for coupling with pyrrolidine. This is a standard two-step process:

-

Reduction of the Aldehyde: The aldehyde is first reduced to the corresponding alcohol, 2-bromo-5-methoxybenzyl alcohol, using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Bromination of the Alcohol: The resulting benzyl alcohol is then converted to 2-bromo-5-methoxybenzyl bromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

The existence of 2-bromo-5-methoxybenzyl bromide as a commercially available reagent confirms its stability and utility as a synthetic intermediate.[6][7]

Synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine

The final step in the synthesis of the core scaffold involves the nucleophilic substitution reaction between 2-bromo-5-methoxybenzyl bromide and pyrrolidine.

Proposed Experimental Protocol:

-

Materials: 2-Bromo-5-methoxybenzyl bromide, pyrrolidine, a suitable aprotic solvent (e.g., acetonitrile, DMF), and a non-nucleophilic base (e.g., potassium carbonate, triethylamine).

-

Procedure:

-

Dissolve 2-bromo-5-methoxybenzyl bromide in the chosen solvent in a round-bottom flask.

-

Add the base to the solution.

-

Add pyrrolidine dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-